(R)-(+)-Pantoprazole Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Pantoprazole Sodium Salt involves several key steps:

Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfinyl intermediate.

Formation of Sodium Salt: The final step involves converting pantoprazole to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production methods focus on scalability and environmental sustainability. A cost-effective and environmentally benign process has been developed, which includes carrying out key synthetic steps in water and minimizing the use of organic solvents . This method also involves the in situ transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .

化学反应分析

Types of Reactions

®-(+)-Pantoprazole Sodium Salt undergoes various chemical reactions, including:

Oxidation: The oxidation of the sulfinyl intermediate to form pantoprazole.

Substitution: The initial condensation reaction is a nucleophilic substitution.

Common Reagents and Conditions

Oxidizing Agent: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.

Condensation Reagents: 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.

Major Products

The major product formed from these reactions is ®-(+)-Pantoprazole Sodium Salt itself .

科学研究应用

®-(+)-Pantoprazole Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their synthesis.

Biology: Research on its effects on gastric parietal cells and its role in inhibiting gastric acid secretion.

Medicine: Extensive use in clinical studies for treating GERD, peptic ulcers, and Zollinger-Ellison syndrome.

Industry: Its production methods are studied for improving scalability and environmental sustainability.

作用机制

®-(+)-Pantoprazole Sodium Salt exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated gastric acid secretion . This binding is irreversible, leading to prolonged inhibition of acid secretion .

相似化合物的比较

Similar Compounds

- Omeprazole

- Lansoprazole

- Esomeprazole

- Rabeprazole

- Dexlansoprazole

Uniqueness

®-(+)-Pantoprazole Sodium Salt is unique due to its specific binding affinity and prolonged duration of action compared to other proton pump inhibitors . Its synthesis and production methods also emphasize environmental sustainability, making it a preferred choice in industrial applications .

生物活性

(R)-(+)-Pantoprazole Sodium Salt is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It functions primarily by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to a significant reduction in gastric acid secretion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical implications, and associated case studies.

Pharmacodynamics

This compound acts as an irreversible inhibitor of the H+/K+ ATPase enzyme. This inhibition effectively reduces gastric acid secretion by blocking the final step of acid production in the stomach. The drug is particularly effective in conditions where excessive acid production is problematic, such as:

- Peptic Ulcers : Helps in healing and prevention.

- GERD : Alleviates symptoms and promotes esophageal healing.

- Zollinger-Ellison Syndrome : Manages excessive gastric acid secretion.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 to 4 hours post-administration.

- Distribution : High protein binding (approximately 98%), with a volume of distribution around 0.15 L/kg.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.

- Elimination : The elimination half-life is approximately 1 hour, with renal excretion of metabolites.

Clinical Implications

While generally well-tolerated, this compound may have side effects and interactions that warrant attention:

- Hyponatremia : A case study reported symptomatic hyponatremia associated with pantoprazole use, highlighting the need for monitoring electrolyte levels during treatment .

- Drug Interactions : As a PPI, it can affect the absorption of other medications that require an acidic environment for optimal bioavailability (e.g., ketoconazole) and may alter the metabolism of drugs processed by CYP450 enzymes .

Case Study 1: Hyponatremia Induced by Pantoprazole

An 83-year-old male patient developed severe hyponatremia attributed to Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) related to pantoprazole use. After discontinuation of pantoprazole, serum sodium levels normalized within two months . This case underscores the potential for PPIs to cause electrolyte imbalances.

Case Study 2: Efficacy in Peptic Ulcer Disease

In a clinical trial involving patients with peptic ulcer disease, those treated with (R)-(+)-Pantoprazole exhibited significant healing rates compared to placebo groups. The trial demonstrated a healing rate of over 90% after eight weeks of treatment .

Research Findings

Recent studies have focused on the degradation products of pantoprazole and their potential biological activities. For instance, photoluminescence and vibrational spectroscopy studies have been conducted to analyze the stability and degradation pathways of pantoprazole sodium under various conditions . Understanding these degradation products is crucial as they may contribute to adverse effects or reduced efficacy.

Summary Table

| Parameter | Details |

|---|---|

| Mechanism of Action | H+/K+ ATPase inhibitor |

| Primary Uses | GERD, peptic ulcers, Zollinger-Ellison syndrome |

| Absorption | Peak plasma concentration at 2-4 hours |

| Half-Life | Approximately 1 hour |

| Side Effects | Hyponatremia, gastrointestinal disturbances |

| Drug Interactions | Affects absorption of drugs requiring acidic pH |

属性

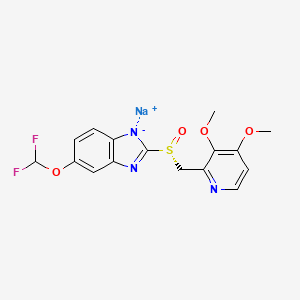

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。